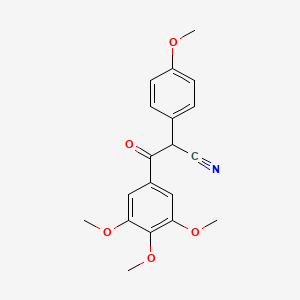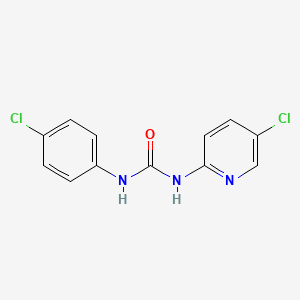![molecular formula C12H12N4O3 B11473388 6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11473388.png)
6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-METHOXYPHENYL)-3-METHYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE is a heterocyclic compound that belongs to the class of imidazotriazoles. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a triazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHOXYPHENYL)-3-METHYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with methyl isocyanate, followed by cyclization with a suitable reagent to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
6-(4-METHOXYPHENYL)-3-METHYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
6-(4-METHOXYPHENYL)-3-METHYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-METHOXYPHENYL)-3-METHYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
Imidazole: Another heterocyclic compound with a similar ring structure.
Thiazole: Contains a sulfur atom in the ring, offering different chemical properties.
Uniqueness
6-(4-METHOXYPHENYL)-3-METHYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE is unique due to its specific substitution pattern and the presence of both methoxyphenyl and triazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H12N4O3 |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione |
InChI |
InChI=1S/C12H12N4O3/c1-14-11(17)13-10-7-15(12(18)16(10)14)8-3-5-9(19-2)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
IKLRZPDPBQXIDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N=C2N1C(=O)N(C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11473307.png)
![ethyl [4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]carbamate](/img/structure/B11473308.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]acetamide](/img/structure/B11473309.png)
![5-(4-Bromophenyl)-3-(4-chlorophenyl)-7-ethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11473314.png)
![N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(4-methylphenyl)ethanamine](/img/structure/B11473316.png)
![1-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B11473319.png)
![3-(2-chlorobenzyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11473332.png)
![N-[2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide](/img/structure/B11473335.png)
![7-[3-methoxy-2-(2-phenylethoxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11473337.png)

![2-({5-[4-(1H-benzimidazol-2-yl)butyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B11473358.png)
![3-(4-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11473365.png)
![7-(3,4-Difluorophenyl)-2-(ethylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11473369.png)

